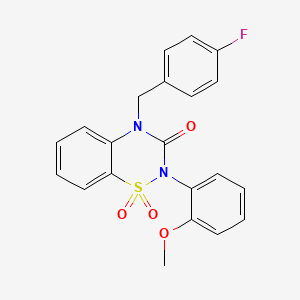
4-(4-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(4-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a compound belonging to the class of benzothiadiazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C21H17FN2O4S. Its structure includes a benzothiadiazine core with fluorobenzyl and methoxyphenyl substituents, which may influence its biological properties.
Biological Activity Overview
The biological activities of benzothiadiazine derivatives have been extensively studied. This specific compound exhibits several pharmacological effects:
- Antioxidant Activity : The presence of the methoxy group is known to enhance antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection and may modulate neurotransmitter levels.
- Antimicrobial Properties : Benzothiadiazines often exhibit antimicrobial activity against various pathogens.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge ROS, thus protecting cellular components from oxidative damage.
- Modulation of Neurotransmitter Systems : It may influence levels of neurotransmitters such as serotonin and dopamine, impacting mood and cognitive functions.
- Antimicrobial Mechanisms : The compound could disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in neuronal cell lines. These findings suggest potential applications in neurodegenerative diseases where oxidative stress plays a crucial role .
- Neuroprotective Effects : In animal models of epilepsy, derivatives similar to this compound were shown to reduce seizure frequency and severity by modulating neurotransmitter levels and enhancing neurosteroid production .
- Antimicrobial Activity : The compound exhibited bactericidal effects against Gram-positive bacteria in laboratory settings, indicating its potential as a therapeutic agent in treating bacterial infections .
Case Studies
Several case studies highlight the efficacy of benzothiadiazine derivatives:
- Study on Neuroprotection : A study involving zebrafish models showed that a related benzothiadiazine reduced seizure-like behaviors induced by pentylenetetrazole. The mechanism involved the upregulation of neuroprotective factors such as allopregnanolone .
- Antioxidant Efficacy : In vitro experiments indicated that the compound effectively scavenged free radicals and protected neuronal cells from oxidative damage .
Data Table
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-28-19-8-4-2-6-17(19)24-21(25)23(14-15-10-12-16(22)13-11-15)18-7-3-5-9-20(18)29(24,26)27/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOWYPOBNFOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














